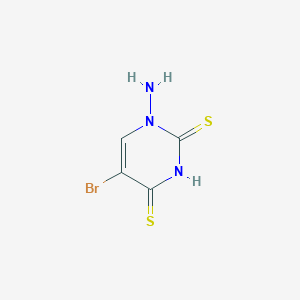
1,5-Bis(bromomethyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(bromomethyl)anthracene is an organic compound with the molecular formula C16H12Br2 It is a derivative of anthracene, where two bromomethyl groups are attached to the 1 and 5 positions of the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Bis(bromomethyl)anthracene can be synthesized through a bromination reaction of anthracene. The typical synthetic route involves the reaction of anthracene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(bromomethyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl-substituted anthracene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Various substituted anthracene derivatives depending on the nucleophile used.
Oxidation Reactions: Anthraquinone derivatives.
Reduction Reactions: Methyl-substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis(bromomethyl)anthracene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including polymers and dyes.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.
Biological Research: It is employed in the study of DNA intercalation and as a fluorescent probe for biological imaging.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for anticancer agents and other pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(bromomethyl)anthracene in various applications involves its ability to undergo substitution and addition reactions. In biological systems, it can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation is facilitated by the planar structure of the anthracene ring, which allows it to insert between the base pairs of the DNA helix. The bromomethyl groups can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(bromomethyl)anthracene: Another derivative of anthracene with bromomethyl groups at the 9 and 10 positions.
1,4-Bis(bromomethyl)anthracene: A derivative with bromomethyl groups at the 1 and 4 positions.
1,8-Bis(bromomethyl)anthracene: A derivative with bromomethyl groups at the 1 and 8 positions.
Uniqueness
1,5-Bis(bromomethyl)anthracene is unique due to the specific positioning of the bromomethyl groups, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its photophysical properties, making it suitable for specific applications in materials science and biological research.
Propiedades
Número CAS |
144344-01-4 |
|---|---|
Fórmula molecular |
C16H12Br2 |
Peso molecular |
364.07 g/mol |
Nombre IUPAC |
1,5-bis(bromomethyl)anthracene |
InChI |
InChI=1S/C16H12Br2/c17-9-13-5-1-3-11-7-16-12(8-15(11)13)4-2-6-14(16)10-18/h1-8H,9-10H2 |
Clave InChI |
NDLAZPCCQDKZBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=C(C=CC=C3CBr)C=C2C(=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


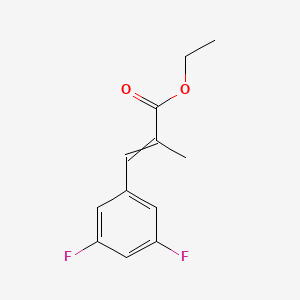
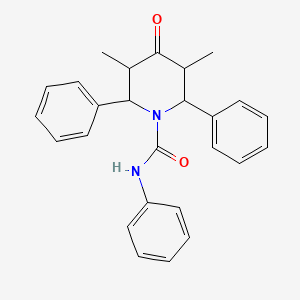
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)


![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)

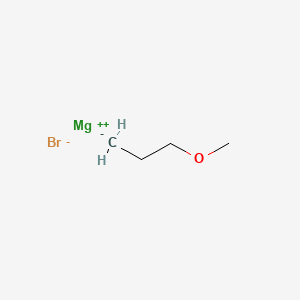
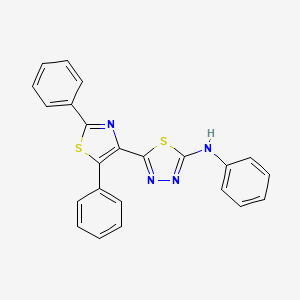

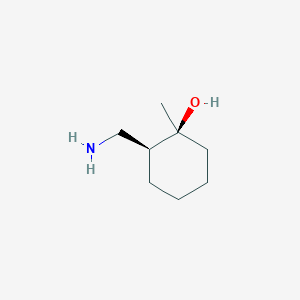
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
